Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone

CAS No.: 2348-31-4

Cat. No.: VC8168270

Molecular Formula: C18H42O6Si4

Molecular Weight: 466.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2348-31-4 |

|---|---|

| Molecular Formula | C18H42O6Si4 |

| Molecular Weight | 466.9 g/mol |

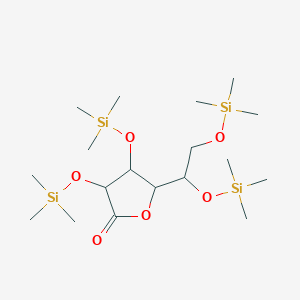

| IUPAC Name | 5-[1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |

| Standard InChI | InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3 |

| Standard InChI Key | FTOCXQVQZOFUDF-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

| Canonical SMILES | C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Introduction

Structural Characteristics and Nomenclature

Core Structure and Functional Groups

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone features a six-membered lactone ring derived from idonic acid, a uronic acid analog. The hydroxyl groups at positions 2, 3, 5, and 6 are substituted with trimethylsilyl ethers (), enhancing the compound’s lipophilicity and stability under non-aqueous conditions . The lactone formation occurs via intramolecular esterification of the carboxylic acid group with a hydroxyl group, resulting in a rigid cyclic structure.

Table 1: Key Structural and Physical Properties

Stereochemical Considerations

The stereochemistry of the parent idonic acid is retained in the silylated lactone. The configuration of chiral centers (e.g., C2, C3, C5, C6) influences its reactivity and interaction with biological targets. For example, the -enantiomer is typically preferred in pharmaceutical applications due to its compatibility with enzymatic systems .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via silylation of idonolactone using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base. A typical procedure involves:

-

Dissolving idonolactone in anhydrous dichloromethane.

-

Adding HMDS and a catalytic amount of ammonium sulfate.

Advanced Ionic Liquid-Mediated Synthesis

Recent patents describe an eco-friendly approach using ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as solvents . The process involves:

-

Mixing idonolactone with HMDS in the ionic liquid at room temperature.

-

Heating to 80°C for 6 hours.

-

Isolating the product via reduced-pressure distillation, achieving yields >85% .

This method minimizes waste, as the ionic liquid is recyclable, and eliminates the need for toxic solvents.

Applications in Pharmaceutical Chemistry

Role in SGLT2 Inhibitor Development

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone serves as a key intermediate in synthesizing SGLT2 inhibitors, which are oral antidiabetic drugs. For instance, it is employed in the glycosylation step of dapagliflozin to introduce the glucose-like moiety essential for target binding . The TMS groups protect hydroxyls during coupling reactions, which are later deprotected under mild acidic conditions.

Table 2: Pharmaceuticals Derived from Silylated Lactones

| Drug | Target | Role of Silylated Lactone |

|---|---|---|

| Dapagliflozin | SGLT2 | Provides C-glycosidic core structure |

| Canagliflozin | SGLT2 | Facilitates stereoselective synthesis |

Metabolic Profiling in Natural Products

The compound has been identified in metabolite studies of Mangifera indica (mango) leaves using gas chromatography–mass spectrometry (GC-MS) . Its presence suggests a role in plant secondary metabolism, though its biological function remains unclear .

Analytical Characterization

Spectroscopic Data

-

GC-MS: Retention time of 22.36 min with a base peak at 73.1 (characteristic of TMS fragments) .

-

NMR: NMR spectra show signals for TMS methyl groups ( 0.1–0.3 ppm) and lactone protons ( 4.5–5.5 ppm) .

Challenges and Future Directions

Despite its utility, the compound’s synthesis remains cost-intensive due to high-purity ionic liquids and HMDS. Future research could explore biocatalytic silylation or flow chemistry to improve efficiency. Additionally, its ecological impact in natural systems warrants investigation, given its detection in plant metabolites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume